molecular formula C15H10F2N2O3 B5811661 (2E)-N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide

(2E)-N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide

Cat. No.: B5811661
M. Wt: 304.25 g/mol
InChI Key: RNJPIDSTYNLEBN-FPYGCLRLSA-N
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Description

(2E)-N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide is an organic compound that belongs to the class of amides. It features a conjugated system with two fluorine atoms and a nitro group, which can influence its chemical reactivity and potential applications. This compound is of interest in various fields of scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-3-nitroaniline and 4-fluorobenzaldehyde.

    Formation of the Intermediate: The 4-fluoro-3-nitroaniline undergoes a condensation reaction with 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.

    Amidation: The Schiff base is then reacted with an appropriate acylating agent, such as acetic anhydride, under controlled conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the double bond, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized products, potentially including carboxylic acids or epoxides.

Scientific Research Applications

(2E)-N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2E)-N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide depends on its specific application:

    Pharmacological Effects: It may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The nitro group and fluorine atoms can play crucial roles in these interactions.

    Chemical Reactions: The compound’s reactivity is influenced by the electron-withdrawing effects of the nitro and fluorine groups, which can stabilize or destabilize reaction intermediates.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)prop-2-enamide: Similar structure but with chlorine atoms instead of fluorine.

    (2E)-N-(4-bromo-3-nitrophenyl)-3-(4-bromophenyl)prop-2-enamide: Similar structure but with bromine atoms instead of fluorine.

Uniqueness

    Fluorine Atoms: The presence of fluorine atoms in (2E)-N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs.

    Nitro Group: The nitro group provides additional sites for chemical modification and can impact the compound’s electronic properties.

Properties

IUPAC Name

(E)-N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O3/c16-11-4-1-10(2-5-11)3-8-15(20)18-12-6-7-13(17)14(9-12)19(21)22/h1-9H,(H,18,20)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJPIDSTYNLEBN-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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